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molecular formula C15H13ClN2O B8316888 5-Chloro-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

5-Chloro-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8316888
M. Wt: 272.73 g/mol
InChI Key: TUJHMTIMOIOCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in example 1, 5-chloro-3,4-dihydro-2H-isoquinolin-1-one (I-12d: 100 mg, 0.552 mmol) was reacted with 3-iodo-4-methyl-pyridine (121 mg, 0.552 mmol), 1,4-dioxane (6 mL), copper iodide (10.5 mg, 0.0552 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (23.51 mg, 0.165 mmol) and potassium phosphate (190.44 mg, 1.38 mmol) to afford the crude product. Purification by column chromatography on silica gel (35% ethylacetate in hexane) afforded 28 mg of the product (18% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
23.51 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
190.44 mg
Type
reactant
Reaction Step Two
Quantity
10.5 mg
Type
catalyst
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
18%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][C:7]2=[O:12].I[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[CH3:20].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[CH3:20])[C:7]2=[O:12] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C2CCNC(C2=CC=C1)=O
Step Two
Name
Quantity
121 mg
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
23.51 mg
Type
reactant
Smiles
Name
potassium phosphate
Quantity
190.44 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
10.5 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (35% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCN(C(C2=CC=C1)=O)C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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